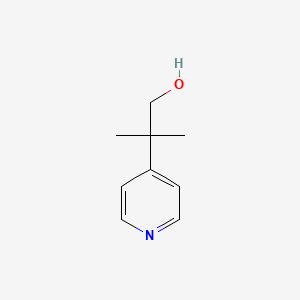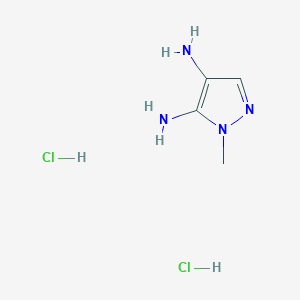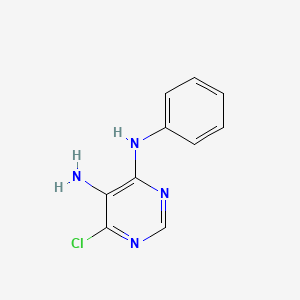
6-Chloro-N4-phenylpyrimidine-4,5-diamine
Übersicht
Beschreibung
6-Chloro-N4-phenylpyrimidine-4,5-diamine, commonly known as 6-CPD, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential use in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 6-CPD involves the inhibition of protein kinases by binding to their ATP-binding sites. This leads to the disruption of downstream signaling pathways that regulate cell growth and survival. The inhibition of c-Met by 6-CPD has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. The inhibition of Axl and Tyro3 has been shown to suppress inflammation and enhance immune response.
Biochemische Und Physiologische Effekte
6-CPD has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell growth and migration in cancer cells. It has also been shown to suppress inflammation and enhance immune response. In addition, 6-CPD has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-CPD in lab experiments include its potent inhibitory activity against protein kinases, its favorable pharmacokinetic profile, and its low toxicity. However, the limitations of using 6-CPD include its high cost of synthesis and the need for further optimization of its chemical properties for drug development.
Zukünftige Richtungen
There are several future directions for the study of 6-CPD. These include:
1. Optimization of the chemical properties of 6-CPD for drug development, including its solubility, stability, and selectivity.
2. Investigation of the synergistic effects of 6-CPD with other anticancer drugs or immunomodulatory agents.
3. Development of 6-CPD derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the role of 6-CPD in other signaling pathways and disease models.
5. Exploration of the potential use of 6-CPD in combination therapy for cancer and other diseases.
6. Development of new synthetic methods for the production of 6-CPD with improved yield and cost-effectiveness.
Conclusion:
In conclusion, 6-Chloro-N4-phenylpyrimidine-4,5-diamine is a promising compound that has been extensively studied for its potential use in medicinal chemistry and drug development. It exhibits potent inhibitory activity against several protein kinases and has a range of biochemical and physiological effects. However, further optimization of its chemical properties and investigation of its potential use in combination therapy are needed for its successful development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
6-CPD has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to exhibit potent inhibitory activity against several protein kinases, including c-Met, Axl, and Tyro3. These kinases are involved in various signaling pathways that regulate cell proliferation, survival, migration, and invasion. Therefore, 6-CPD has been investigated for its potential use in the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
6-chloro-4-N-phenylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-8(12)10(14-6-13-9)15-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIJOHFJMJTUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499821 | |
| Record name | 6-Chloro-N~4~-phenylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N4-phenylpyrimidine-4,5-diamine | |
CAS RN |
41259-65-8 | |
| Record name | 6-Chloro-N~4~-phenylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



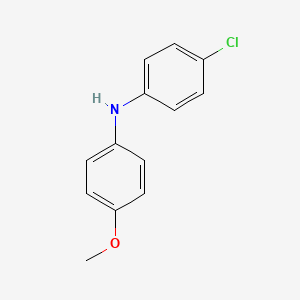
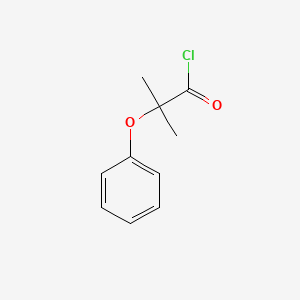
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde](/img/structure/B1626391.png)
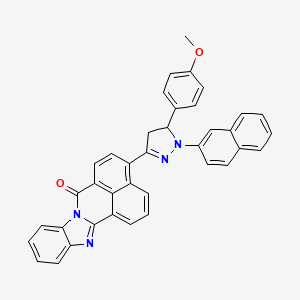
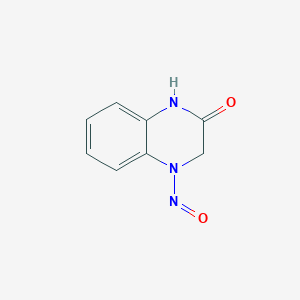
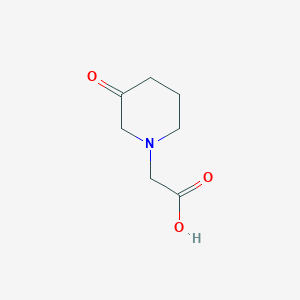
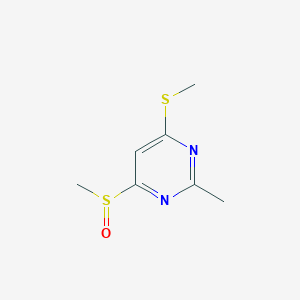
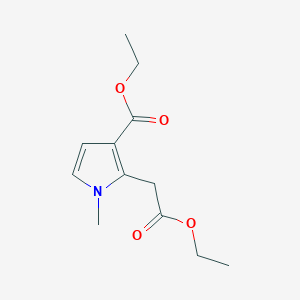
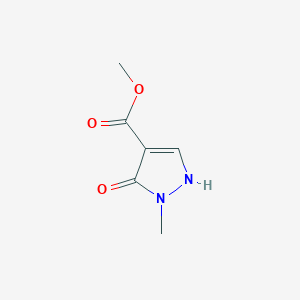
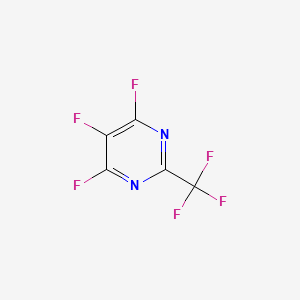
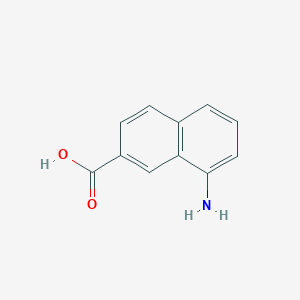
![2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626408.png)
